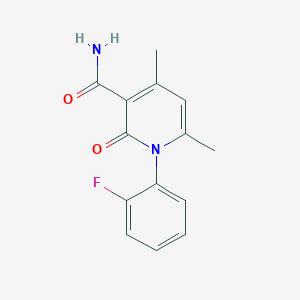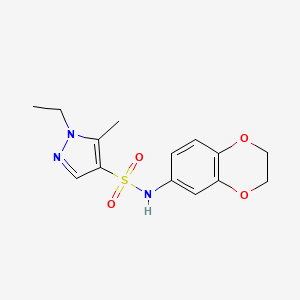![molecular formula C19H13Cl2NO2 B5294181 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5294181.png)
2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate, also known as DCQA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DCQA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mécanisme D'action
The exact mechanism of action of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate is not fully understood. However, it has been proposed that 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate exerts its anti-cancer effects by inducing apoptosis in cancer cells. It has also been suggested that 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in lab experiments is its ability to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. This makes it a promising compound for further research into potential therapeutic applications. However, one limitation of using 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in lab experiments is its low yield, which can make it difficult to obtain sufficient quantities for research purposes.
Orientations Futures
There are several future directions for research on 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate. One area of research could focus on optimizing the synthesis method to increase the yield of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate. Another area of research could focus on investigating the mechanism of action of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in more detail. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate in the treatment of cancer, inflammation, and microbial infections.
Méthodes De Synthèse
The synthesis method of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate involves the reaction of 2-(2,3-dichlorophenyl)vinylamine with 8-hydroxyquinoline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate obtained from this method is around 50%.
Applications De Recherche Scientifique
2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial effects. 2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c1-12(23)24-17-7-3-5-14-9-11-15(22-19(14)17)10-8-13-4-2-6-16(20)18(13)21/h2-11H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQMTVAWBHFCIX-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,3-dichlorophenyl)ethenyl]quinolin-8-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5294101.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)


![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5294125.png)
![2-(2-furyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5294133.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
![ethyl 3-(2-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)

![ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate acetate (salt)](/img/structure/B5294155.png)
![ethyl [{5-[2-amino-3-cyano-6-(1H-pyrrol-3-yl)pyridin-4-yl]pyrimidin-2-yl}(methyl)amino]acetate](/img/structure/B5294157.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5294164.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5294202.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]propanamide](/img/structure/B5294207.png)